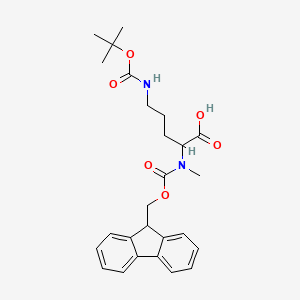

Fmoc-N-Me-Orn(Boc)-OH

Overview

Description

Synthesis Analysis

The synthesis of “Fmoc-N-Me-Orn(Boc)-OH” involves the use of Boc-protected amino acids . In one study, five amino acid esters of betulin were synthesized using alanine (Boc-l-Ala-OH, negative control) and four basic amino acids - natural lysine (Boc-l-Lys (Boc)-OH) and three its unnatural derivatives (Boc-l-Dap (Boc)-OH, Boc-l-Dab (Boc)-OH, and Boc-l-Orn (Boc)-OH) .

Molecular Structure Analysis

The molecular formula of “this compound” is C26H32N2O6 . The exact mass is 468.226044 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 468.542 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 657.5±55.0 °C at 760 mmHg . The flash point is 351.4±31.5 °C .

Scientific Research Applications

Scaffold for Mesenchymal Stem Cell Proliferation and Differentiation

Fluorenyl-9-methoxycarbonyl (Fmoc) peptides, including Fmoc-N-Me-Orn(Boc)-OH, have been utilized to create 3D nanofibrous networks in hydrogels, serving as scaffolds for mesenchymal stem cells (MSCs). These scaffolds promote MSC proliferation, survival, and multi-differentiation into osteogenic, adipogenic, and chondrogenic lineages, both in vitro and in vivo. This indicates their significant potential in musculoskeletal tissue engineering (Wang et al., 2017).

Hepatic Enzyme Regulation

Studies have explored the role of Fmoc-peptides in the regulation of hepatic enzymes. For instance, research on flavin-containing monooxygenase (FMO) genes revealed the influence of different conditions, including inflammation, on the regulation of these genes. The findings contribute to understanding the metabolic processes and pharmacokinetics in liver function and disease states (Zhang et al., 2008).

Modulation of Metabolic Pathways

The Fmoc-peptides are also instrumental in studying metabolic pathways and enzyme activities. They have been used to understand the metabolic pathways of drugs like busulphan and the role of enzymes such as flavin-containing monooxygenase 3 (FMO3) in these pathways. This knowledge is crucial for improving clinical outcomes and reducing treatment-related toxicity (El-Serafi et al., 2017).

Understanding Immune System Modulation

In another study, Fmoc-peptides were linked to the modulation of the immune system. For instance, fecal microbial transplantation (FMT) was used to modulate the immune system's development in newborn piglets, demonstrating the potential of Fmoc-peptides in immunological research and their broader implications in health and disease management (Blais et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYJGTKBQHBSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

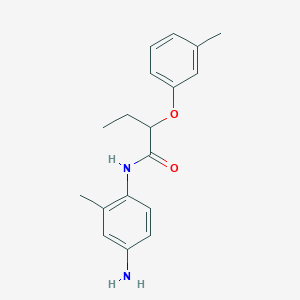

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)

![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)

![2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1451188.png)

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)